2-Anilino-6-methoxy-quinoxaline is a compound belonging to the class of quinoxaline derivatives, which are known for their diverse biological activities. This compound features an aniline group and a methoxy substituent at specific positions on the quinoxaline ring, contributing to its chemical properties and potential applications in medicinal chemistry.
Quinoxaline derivatives, including 2-anilino-6-methoxy-quinoxaline, are synthesized from various starting materials, primarily involving ortho-phenylenediamine and α-dicarbonyl compounds. These compounds have been extensively studied for their biological activities, including antitumor and antimicrobial effects .
2-Anilino-6-methoxy-quinoxaline is classified as a heterocyclic compound due to its structure containing nitrogen atoms within a ring. It falls under the category of substituted quinoxalines, which are recognized for their pharmacological significance in medicinal chemistry.
The synthesis of 2-anilino-6-methoxy-quinoxaline can be achieved through several methods:
The typical reaction conditions include:
The molecular formula is C₁₁H₁₃N₃O, with a molecular weight of approximately 203.25 g/mol. The compound exhibits specific spectral characteristics in techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, confirming the presence of functional groups.
2-Anilino-6-methoxy-quinoxaline can undergo various chemical reactions, including:
The reactivity is influenced by the electronic effects of the methoxy and aniline substituents. For example, the methoxy group is an electron-donating group that activates the aromatic ring towards electrophilic substitution.
The mechanism of action for 2-anilino-6-methoxy-quinoxaline involves interaction with specific biological targets, potentially including enzymes or receptors involved in cell proliferation and survival pathways.
Biological evaluations have demonstrated that derivatives exhibit significant cytotoxicity against various cancer cell lines, indicating potential therapeutic applications.
Relevant analyses include spectroscopic methods (NMR, IR) confirming functional groups and structural integrity.
2-Anilino-6-methoxy-quinoxaline has several scientific applications:
The quinoxaline core, a bicyclic heterocycle fusing benzene and pyrazine rings, has been systematically explored in medicinal chemistry since the mid-20th century. The discovery of Streptomyces-derived natural products like echinomycin (quinomycin antibiotics) in the 1940s—which incorporate quinoxaline chromophores as DNA bis-intercalators—established this scaffold’s bioactivity potential [3] [7]. Synthetic derivatives gained prominence in the 1980s–1990s as kinase inhibition mechanisms became pharmacologically tractable. Within this context, 2-anilino-6-methoxy-quinoxaline (CAS 216752-43-1) emerged as a rationally designed synthetic analogue, leveraging strategic substitutions to optimize target affinity [1] [10].
The anilino group at position 2 and methoxy at position 6 were engineered to exploit hydrophobic binding pockets in kinase domains while enhancing metabolic stability. Early pharmacological studies identified this compound as a potent inhibitor of platelet-derived growth factor receptor (PDGFR) tyrosine kinases, with IC₅₀ values in the nanomolar range [9]. Its subsequent characterization as a disruptor of hypoxia-inducible factor (HIF)-1 signaling underscored mechanistic versatility beyond direct kinase inhibition, positioning it as a scaffold for anticancer agent development [3] [7]. Contemporary research has expanded its applications to antimicrobial and anti-inflammatory contexts, validated through rigorous in vitro models [10].
Table 1: Historical Evolution of 2-Anilino-6-Methoxy-Quinoxaline as a Bioactive Scaffold
| Time Period | Development Milestone | Therapeutic Focus |
|---|---|---|
| 1940s–1960s | Isolation of quinoxaline-containing antibiotics (echinomycin) | Antimicrobial |
| 1980s–1990s | Rational design of 2-anilinoquinoxaline derivatives | Kinase inhibition |
| 2000s | Synthesis of 6-methoxy variants for enhanced bioavailability | Anticancer agents |
| 2010s–Present | Structural optimization for HIF-1 and PDGFR inhibition | Broad-spectrum pharmacophore |
2-Anilino-6-methoxy-quinoxaline (C₁₅H₁₃N₃O, MW 251.28 g/mol) exemplifies strategic functionalization of the quinoxaline nucleus. The planar, electron-deficient heterocycle possesses two nitrogen atoms (N1 and N4) capable of hydrogen bonding and π-stacking interactions. Key structural determinants of reactivity and bioactivity include:
Table 2: Key Synthetic Methodologies for 2-Anilino-6-Methoxy-Quinoxaline
| Method | Reaction Conditions | Yield (%) | Key Advantage |
|---|---|---|---|
| Condensation of o-phenylenediamine with glyoxal analogs | Ethanol, reflux, 12 h | 45–65 | Atom economy, single step |
| Chloroquinoxaline aminolysis (2-chloro-6-methoxyquinoxaline + aniline) | n-Butanol, 110°C, Ar atmosphere, 8 h | 70–85 | Regioselectivity, scalability |
| Metal-catalyzed coupling (Buchwald-Hartwig amination) | Pd₂(dba)₃, XantPhos, KOtBu, toluene, 100°C | 60–75 | Tolerance for diverse aniline substituents |
Synthetic access typically employs chloroquinoxaline aminolysis, where 2,6-disubstituted quinoxaline reacts with aniline under inert atmosphere. Recent advances utilize copper-catalyzed methods or one-pot multicomponent reactions, improving efficiency [1] [4]. The compound’s crystalline nature facilitates purification, with characteristic spectroscopic signatures: ¹H-NMR (DMSO-d₆) displays methoxy singlet at δ 3.85–3.90 ppm and anilino N-H signal at δ 10.50–11.90 ppm, while IR spectroscopy confirms amidic C=O stretch at 1651–1681 cm⁻¹ when acylated [1] [9].
As a privileged scaffold, 2-anilino-6-methoxy-quinoxaline satisfies multiple pharmacophoric criteria essential for target engagement:
This pharmacophore drives bioactivity across target classes:
Table 3: Structure-Activity Relationship (SAR) Determinants of Key Derivatives
| Structural Modification | Biological Activity Change | Proposed Rationale |
|---|---|---|
| Replacement of 6-methoxy with 6-hydroxy | ↓ PDGFR inhibition 10-fold | Loss of hydrophobic contact and metabolic instability |
| Methylation of anilino N-H | Abolishes kinase inhibition | Loss of critical H-bond to kinase hinge region |
| Addition of electron-withdrawing group (e.g., Cl) at anilino para-position | ↑ Anticancer potency (HCT116 IC₅₀ 2.40 µM) | Enhanced π-stacking in hydrophobic pockets |
| Acylation at C3 with p-chlorobenzamide | Dual VEGFR-2/HIF-1 inhibition (69% at 10 µM) | Extended reach into allosteric binding site |
Rational optimization has yielded clinical candidates like XL-147 (Pilaralisib), a quinoxaline-based PI3K inhibitor in Phase II trials for breast cancer. The scaffold’s versatility supports fragment-based drug discovery, allowing tethering of additional pharmacophores (e.g., urea, thiourea) for multitarget engagement [4] [7] [10]. Computational studies confirm high ligand efficiency (>0.35) and favorable predicted ADME profiles—XLogP₃ ≈ 3.1 aligns with optimal CNS permeability, while hydrogen bond donor/acceptor counts (HBD=1, HBA=4) ensure oral bioavailability [9] [10]. These attributes solidify its role as a cornerstone pharmacophore in oncology and infectious disease drug discovery.
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1